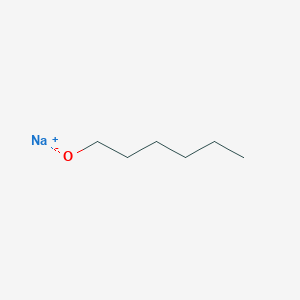

1-Hexanol, sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19779-06-7 |

|---|---|

Molecular Formula |

C6H13NaO |

Molecular Weight |

124.16 g/mol |

IUPAC Name |

sodium;hexan-1-olate |

InChI |

InChI=1S/C6H13O.Na/c1-2-3-4-5-6-7;/h2-6H2,1H3;/q-1;+1 |

InChI Key |

KZJZFUHYAZHJJA-UHFFFAOYSA-N |

SMILES |

CCCCCC[O-].[Na+] |

Isomeric SMILES |

CCCCCC[O-].[Na+] |

Canonical SMILES |

CCCCCC[O-].[Na+] |

Other CAS No. |

19779-06-7 |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Sodium Hexan 1 Olate

Direct Synthesis from 1-Hexanol (B41254) and Alkali Metals

The most straightforward method for synthesizing sodium hexan-1-olate involves the direct reaction of 1-hexanol with an alkali metal, typically sodium.

Alcohols, including 1-hexanol, can act as weak acids and react with active metals like sodium. intermediateorgchemistry.co.ukpassmyexams.co.ukstudymind.co.uk This reaction involves the deprotonation of the alcohol's hydroxyl group. khanacademy.orgyoutube.com The alkali metal donates an electron to the alcohol, leading to the formation of an alkoxide and hydrogen gas. khanacademy.orgmasterorganicchemistry.com The general reaction is as follows:

2 R-OH + 2 Na → 2 R-ONa + H₂

In this reaction, the sodium atom is oxidized, and the hydrogen from the hydroxyl group is reduced. The resulting alkoxide, in this case, sodium hexan-1-olate, is a stronger base than the original alcohol. The reaction is similar to the reaction of sodium with water but is considerably less vigorous. passmyexams.co.ukissr.edu.khlibretexts.org The rate of reaction tends to decrease with larger, more viscous alcohols. issr.edu.kh

The synthesis of sodium alkoxides, including sodium hexan-1-olate, requires carefully controlled conditions to ensure high purity and yield. The reaction is exothermic and should be carried out under chilled conditions to manage the reaction rate. jetir.org A key consideration is the exclusion of moisture, as sodium reacts readily with water to form sodium hydroxide (B78521). ias.ac.in Therefore, the reaction is typically performed under an inert atmosphere, such as argon, in a vacuum-tight glass vessel. ias.ac.inresearchgate.net

The alcohol used, in this case, 1-hexanol, should be of high purity and have a very low moisture content. ias.ac.in The reaction involves the gradual addition of the alcohol to the sodium metal. google.com To ensure the reaction goes to completion, the mixture may be heated after the initial addition. google.com

An alternative approach involves the reaction of an alcohol with a less reactive sodium compound, such as sodium methoxide (B1231860) or sodium ethoxide. google.com This method, which involves heating the mixture and distilling off the more volatile methanol (B129727) or ethanol, can be a milder alternative to using sodium metal directly. google.com

Table 1: Optimized Reaction Parameters for Sodium Alkoxide Synthesis

| Parameter | Condition | Rationale |

| Atmosphere | Inert (e.g., Argon) | Prevents reaction of sodium with atmospheric moisture and oxygen. ias.ac.in |

| Reactants | High-purity, anhydrous alcohol and clean sodium metal | Minimizes side reactions and impurities like sodium hydroxide. ias.ac.in |

| Temperature | Initially chilled, may require subsequent heating | Controls the exothermic reaction and ensures completion. jetir.orggoogle.com |

| Addition | Slow, dropwise addition of alcohol to sodium | Manages the reaction rate and prevents runaway reactions. jetir.org |

After the reaction is complete, the resulting sodium hexan-1-olate solution needs to be isolated and purified to obtain an anhydrous solid. A common method involves filtering the solution to remove any unreacted sodium or solid impurities. google.com The solvent, which is typically an excess of the alcohol or an inert solvent like heptane, is then removed by vacuum distillation. google.com

The resulting solid is a crystalline, milky-white powder. ias.ac.inresearchgate.net To ensure the complete removal of any residual solvent and moisture, the solid alkoxide is dried under high vacuum, sometimes with gentle heating. ias.ac.in Due to the high moisture sensitivity of sodium alkoxides, the final product must be stored in a moisture-free, inert atmosphere, such as in a glove box. ias.ac.inresearchgate.net

Purification of anhydrous sodium sulfide, a related compound, has been achieved through methods like vacuum annealing and hydrogen reduction at elevated temperatures to remove impurities. plu.mxresearchgate.net While not directly applied to sodium hexan-1-olate in the provided context, these techniques highlight potential strategies for achieving high purity in related metal salts.

Indirect Synthetic Approaches via 1-Hexanol Precursors

A highly effective method for the synthesis of 1-hexanol is the hydroboration-oxidation of a terminal alkene, specifically 1-hexene. orgsyn.orgbrainly.com This two-step process provides a route to primary alcohols with anti-Markovnikov regioselectivity. orgsyn.orgyale.edu

In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), is added across the double bond of 1-hexene. orgsyn.orgtistory.com The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. brainly.com This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane. orgsyn.org

The second step involves the oxidation of the trialkylborane. This is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). orgsyn.orgyale.edu The oxidation reaction proceeds with retention of configuration, replacing the boron atom with a hydroxyl group to yield 1-hexanol. orgsyn.org This method is known for its high yields and the absence of skeletal rearrangements. orgsyn.org

Table 2: Key Steps in Hydroboration-Oxidation of 1-Hexene

| Step | Reagents | Intermediate/Product | Key Features |

| Hydroboration | 1-Hexene, Borane-THF complex | Trihexylborane | Anti-Markovnikov addition, cis-addition. orgsyn.orgbrainly.com |

| Oxidation | Trihexylborane, Hydrogen peroxide, Sodium hydroxide | 1-Hexanol | Retention of configuration, high yield. orgsyn.org |

Grignard reagents provide another versatile route to the synthesis of primary alcohols like 1-hexanol. organic-chemistry.org The reaction of a Grignard reagent with formaldehyde (B43269) (H₂C=O) is a classic method for producing a primary alcohol with one more carbon atom than the original alkyl halide. organic-chemistry.orgkhanacademy.orgorganicchemistrytutor.comlibretexts.orgwisc.edu

To synthesize 1-hexanol, a Grignard reagent derived from a five-carbon alkyl halide, such as 1-pentylmagnesium bromide, is required. chegg.com This Grignard reagent is prepared by reacting 1-bromopentane (B41390) with magnesium metal in an anhydrous ether solvent.

The Grignard reagent, acting as a potent nucleophile, then attacks the electrophilic carbonyl carbon of formaldehyde. purdue.edumasterorganicchemistry.com This addition reaction forms an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 1-hexanol. khanacademy.orgyoutube.com

CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr (1-pentylmagnesium bromide)

CH₃(CH₂)₄MgBr + H₂C=O → CH₃(CH₂)₅OMgBr

CH₃(CH₂)₅OMgBr + H₃O⁺ → CH₃(CH₂)₅OH + Mg(OH)Br

This method is a reliable way to extend a carbon chain and introduce a primary alcohol functional group.

Catalytic Oxidation/Dehydrogenation Routes to Aldehydes from Hexanol

The conversion of 1-hexanol to its corresponding aldehyde, hexanal (B45976), is a significant transformation in organic synthesis. quora.com This is achieved through catalytic oxidation or dehydrogenation, processes that involve the removal of hydrogen from the alcohol molecule. Various catalytic systems have been developed to facilitate this reaction with high efficiency and selectivity.

Research has explored a range of catalysts and conditions for the oxidation of 1-hexanol. In one study, a mixed oxide catalyst, CuO-MgO/Al₂O₃, demonstrated good reactivity. researchgate.net Under specific conditions of 260 °C, atmospheric pressure, and a space velocity of 2.5 h⁻¹, this catalyst achieved a 69.9% conversion of 1-hexanol with a 46.6% selectivity for hexanal. researchgate.net

Biocatalysis offers an alternative route, utilizing enzymes for the oxidation process. The enzyme alcohol dehydrogenase (ADH) has been shown to catalyze the oxidation of 1-hexanol to produce hexanal, a process that requires the regeneration of the coenzyme NADH. rsc.org

Noble metal catalysts are also effective. A process using a gold-based catalyst in the presence of oxygen can be employed for the oxidative dehydrogenation of alcohols to yield aldehydes. google.com This method is noted for producing aldehydes with high selectivity, ranging from 80% to over 99%, with minimal formation of by-products. google.com The reaction is typically conducted at atmospheric pressure with temperatures between 280°C and 600°C. google.com

The amination of 1-hexanol can also proceed through a "hydrogen borrowing" mechanism, which involves an initial oxidation of the alcohol to an aldehyde intermediate. rsc.org This dehydrogenated intermediate then reacts further. rsc.org Additionally, kinetic studies have been performed on the oxidation of 1-hexanol to hexanal using inorganic oxidants like potassium persulphate and potassium periodate (B1199274) in an acidic medium. rasayanjournal.co.in

The table below summarizes various catalytic systems investigated for the conversion of 1-hexanol to hexanal.

| Catalyst System | Oxidant/Conditions | Temperature | Pressure | Conversion (%) | Selectivity to Hexanal (%) |

| CuO-MgO/Al₂O₃ | Air/Oxygen | 260 °C | Atmospheric | 69.9 | 46.6 researchgate.net |

| Alcohol Dehydrogenase (ADH) | NADH-dependent | Not specified | Not specified | Not specified | Not specified |

| Gold (Au) | Oxygen | 280-600 °C | Atmospheric | High | 80 to >99 google.com |

| Potassium Persulphate (K₂S₂O₈) | Acidic Medium | 303-318K | Not specified | Not specified | Not specified |

| Potassium Periodate (KIO₄) | Acidic Medium | 303-318K | Not specified | Not specified | Not specified |

Reaction Chemistry and Mechanistic Studies of Sodium Hexan 1 Olate

Acid-Base Properties and Proton Transfer Reactivity

Sodium hexan-1-olate, the sodium salt of 1-hexanol (B41254), functions as a strong Brønsted base. nih.gov Its basicity originates from the hexan-1-olate anion (CH₃(CH₂)₅O⁻), the conjugate base of 1-hexanol. The pKa of 1-hexanol is a critical indicator of the basic strength of its conjugate base. While the exact pKa can vary with the solvent, it is generally in the range of 16-18 in common solvents, signifying that 1-hexanol is a very weak acid. Consequently, the hexan-1-olate anion is a strong base, readily participating in proton transfer reactions.

In the presence of a proton source, such as water or an alcohol, the hexan-1-olate ion will abstract a proton to form the neutral 1-hexanol molecule. stonybrook.edu This ability to deprotonate other species is a cornerstone of its chemical reactivity. For instance, it is capable of deprotonating terminal alkynes, ketones, and esters at the α-position to generate carbanionic intermediates like enolates. libretexts.org These proton transfer reactions are fundamental steps in many synthetic transformations where a strong, non-nucleophilic base is required to initiate a reaction. The rate and equilibrium of these proton transfers are influenced by factors such as the solvent, temperature, and the acidity of the proton donor. utwente.nl

| Compound | pKa (approximate in water) | Conjugate Base | Basicity |

| 1-Hexanol | 16-17 | Hexan-1-olate | Strong |

| Water | 15.7 | Hydroxide (B78521) | Strong |

| Ethanol | 16 | Ethoxide | Strong |

| Terminal Alkyne | 25 | Acetylide | Weak |

| Ketone (α-proton) | 19-21 | Enolate | Very Weak |

This table provides a comparative overview of the acidity of 1-hexanol and other common compounds, highlighting the relative basicity of their conjugate bases.

Nucleophilic Character in Organic Transformations

The hexan-1-olate anion is not only a potent base but also exhibits significant nucleophilic character due to the high electron density on the oxygen atom. nih.goveuropa.eu This allows it to attack electrophilic centers, leading to the formation of new chemical bonds.

Participation in Condensation Reactions

Sodium hexan-1-olate can serve as a base to catalyze condensation reactions like the aldol (B89426) and Claisen condensations. google.comslideshare.net In these reactions, the primary role of the alkoxide is to deprotonate a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks another carbonyl molecule, initiating the carbon-carbon bond-forming cascade. While the hexan-1-olate ion itself is not incorporated into the final product, its function as a base is essential for the reaction to proceed. slideshare.net

Applications in Etherification and Alkoxylation Reactions

A classic application of the nucleophilicity of sodium hexan-1-olate is in the Williamson ether synthesis. masterorganicchemistry.com In this Sɴ2 reaction, the hexan-1-olate ion displaces a halide or another suitable leaving group from a primary alkyl halide to form an ether. masterorganicchemistry.com

Reaction Scheme: Williamson Ether Synthesis

Where R is a primary alkyl group and X is a halogen.

Alkoxylation reactions also leverage the nucleophilic nature of sodium hexan-1-olate. For example, it can react with epoxides in a ring-opening reaction, attacking one of the electrophilic carbons of the epoxide ring. arkat-usa.orgresearchgate.net

Exploration in Anionic Diels-Alder Cycloadditions (inferred from related dienolates)

While simple alkoxides like sodium hexan-1-olate are not direct participants in the cycloaddition itself, they are crucial for generating the reactive diene in anionic Diels-Alder reactions. researchgate.netresearchgate.netnih.gov A strong base is necessary to deprotonate a suitable precursor, such as an α,β-unsaturated ketone or ester, to form a dienolate. acs.org This resulting dienolate is an electron-rich diene that readily undergoes cycloaddition with an electron-deficient dienophile. sinica.edu.twnih.gov The reactivity and stereoselectivity of these reactions are highly dependent on the specific dienolate, the counterion (sodium in this case), and the solvent system. researchgate.netnih.gov

Carbon-Heteroatom Bond Formation via Alkoxide Intermediates (generalized from sodium hexamethyldisilazide)

The nucleophilic character of sodium hexan-1-olate is fundamental to the formation of carbon-heteroatom bonds, most notably carbon-oxygen bonds. nih.govuwindsor.carsc.org As seen in etherification, the alkoxide readily attacks electrophilic carbon atoms. This reactivity can be extended to reactions with other electrophiles, such as acyl chlorides and anhydrides, to form esters. aocs.org Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as powerful methods for C-O bond formation, where a metal-alkoxide intermediate is often proposed. nih.gov While direct examples with sodium hexan-1-olate may be specific, the general principle of its nucleophilicity underpins its potential utility in such transformations.

Influence of Solvent Systems on Reactivity and Mechanistic Pathways

The choice of solvent significantly impacts the reactivity and the operative mechanistic pathway of reactions involving sodium hexan-1-olate. google.commasterorganicchemistry.com The solvent's properties, such as polarity and proticity, dictate the solubility and the state of aggregation of the alkoxide. google.com

Influence of Solvent Type on Reactivity:

| Solvent Type | Characteristics | Effect on Sodium Hexan-1-olate | Reactivity |

| Polar Protic (e.g., ethanol, water) | Contain O-H or N-H bonds; can hydrogen bond. masterorganicchemistry.com | Strong solvation of the alkoxide via hydrogen bonding. nih.gov | Reduced nucleophilicity and basicity. masterorganicchemistry.com |

| Polar Aprotic (e.g., DMF, DMSO) | Have large dipole moments but no O-H or N-H bonds. masterorganicchemistry.com | Solvates the sodium cation, leaving a "naked," highly reactive alkoxide anion. google.com | Enhanced nucleophilicity and basicity. masterorganicchemistry.com |

| Nonpolar (e.g., hexane, toluene) | Low dielectric constants and small dipole moments. masterorganicchemistry.com | Poor solubility; exists as ion pairs or aggregates. nih.gov | Reduced reactivity due to limited availability of the free alkoxide. nih.gov |

In practical terms, a Williamson ether synthesis using sodium hexan-1-olate would likely proceed faster in a polar aprotic solvent like DMF, which favors the Sɴ2 pathway. masterorganicchemistry.com Conversely, using a polar protic solvent could increase the likelihood of the competing E2 elimination pathway, especially with more sterically hindered alkyl halides. masterorganicchemistry.com The solubility of metal alkoxides can be low in the alcohols from which they are derived but is often improved in polar aprotic solvents like ethers. google.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Sodium hexan-1-olate's applications in this domain are primarily centered on its basicity, enabling it to participate in reactions such as transesterification and polymerization.

Initiation of Polymerization Reactions (e.g., Ring-Opening Polymerization)

Sodium alkoxides, including sodium hexan-1-olate, can act as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). cmu.ac.thdiva-portal.org

The initiation mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the cyclic monomer. diva-portal.org This leads to the opening of the ring and the formation of a propagating chain with an alkoxide end-group. The polymerization then proceeds through the sequential addition of monomer units. The molecular weight and properties of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio. researchgate.net While research has been conducted on various metal alkoxides as initiators, specific studies detailing the performance of sodium hexan-1-olate in ROP are less common compared to other alkoxides like tin(II) octoate or other alkali metal alkoxides. cmu.ac.thmdpi.comrsc.org However, the general principles of alkali metal alkoxide-initiated ROP are applicable. researchgate.net

Potential in Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers advantages in terms of catalyst separation and reuse. drhazhan.com

Development of Supported Sodium Hexan-1-olate Catalysts

There is potential for the development of supported sodium hexan-1-olate catalysts for various applications. Immobilizing the active catalytic species onto a solid support can enhance catalyst stability and facilitate its recovery and recycling, which are significant advantages in industrial processes. d-nb.inforsc.org Common support materials include silica, alumina, and various polymers. rsc.orgacs.org

The preparation of such catalysts could involve techniques like impregnation or co-precipitation, where a support material is treated with a solution of sodium hexan-1-olate or its precursor. rsc.org The performance of these heterogeneous catalysts would depend on factors such as the nature of the support, the loading of the active species, and the method of preparation. While the development of supported sodium hexan-1-olate catalysts is an area with potential, specific research in this area is not extensively documented in the available literature. However, the principles of preparing supported catalysts are well-established for other catalytic systems and could be applied to sodium hexan-1-olate. rsc.orgacs.org

Catalytic Applications of Sodium Hexan 1 Olate

Evaluation of Solid Base Catalysis (informed by sodium salts of metal oxide clusters)

The evaluation of solid base catalysts is crucial for understanding their efficacy and potential in various chemical transformations. While direct studies on sodium hexan-1-olate as a model solid base catalyst are not extensively detailed in the context of metal oxide clusters, significant insights can be drawn from research on analogous systems, specifically the sodium salts of polyoxometalates (metal oxide clusters). These studies provide a framework for assessing the catalytic properties of solid bases, focusing on factors like structural symmetry and the nature of active sites.

Research into the solid base catalysis of sodium salts of Lindqvist-type mixed-oxide clusters, such as those containing tantalum and niobium (Na-Ta-Nb), offers a comprehensive evaluation model. mdpi.com A key method for assessing the catalytic activity of these materials is the Knoevenagel condensation reaction, a carbon-carbon bond-forming reaction that is highly sensitive to the strength and accessibility of basic sites. mdpi.comresearchgate.net

Studies on sodium salts of [Ta6−xNbxO19]8− clusters have demonstrated their capacity to act as effective solid Brønsted base catalysts. mdpi.com These materials were found to be active for proton abstraction from nitrile substrates with pKa values as high as 23.8, indicating a strong basic character comparable to that of activated magnesium oxide (MgO), a conventional solid base. mdpi.comresearchgate.net Unlike MgO, which often requires high-temperature pretreatment to remove passivating adsorbed water and carbon dioxide, these sodium salt clusters can function as potent solid base catalysts without such activation. mdpi.com

A significant finding from these evaluations is that the catalytic activity is not merely dependent on the elemental composition but is strongly influenced by the structural symmetry of the metal oxide cluster. mdpi.com Density Functional Theory (DFT) calculations revealed that Lindqvist structures with high symmetry possess large Natural Bond Orbital (NBO) charges on their surface oxygen atoms. mdpi.comresearchgate.net These high charges are directly related to the material's base catalytic activity. Specifically, the tantalum-rich clusters Na-Ta6 and Na-Ta4Nb2, which feature highly symmetrical [Ta6−xNbxO19]8− structures, exhibited the highest catalytic activity among the series. mdpi.com This enhanced activity is attributed to the symmetrical association of Na+ ions with the cluster, which in turn affects the symmetry of the MO6 (M = Ta, Nb) octahedral units. mdpi.com

The catalytic performance of these sodium salts was systematically evaluated in the Knoevenagel condensation of benzaldehyde (B42025) with various nitrile substrates. The results highlight the effectiveness of these materials under specific reaction conditions.

Table 1: Catalytic Activity of Na-Ta6 and Na-Nb6 in Knoevenagel Condensation

| Nitrile Substrate | pKa | Catalyst | Temperature (K) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Malononitrile | 11.0 | Na-Ta6 | 303 | 24 | 99 |

| Malononitrile | 11.0 | Na-Nb6 | 303 | 24 | 99 |

| Ethyl cyanoacetate | 13.1 | Na-Ta6 | 303 | 24 | 99 |

| Ethyl cyanoacetate | 13.1 | Na-Nb6 | 303 | 24 | 99 |

| Phenylsulfonylacetonitrile | 21.9 | Na-Ta6 | 343 | 24 | 99 |

| Phenylsulfonylacetonitrile | 21.9 | Na-Nb6 | 343 | 24 | 5 |

| (4-Cyanophenyl)acetonitrile | 23.8 | Na-Ta6 | 343 | 24 | 31 |

| (4-Cyanophenyl)acetonitrile | 23.8 | Na-Nb6 | 343 | 24 | 2 |

Data sourced from research on the base catalysis of sodium salts of mixed-oxide clusters. researchgate.net Reaction conditions: Benzaldehyde (1 mmol), nitrile substrate (1 mmol), catalyst (5 µmol), DMSO solvent (2 mL), N2 atmosphere.

Further comparisons with other catalysts underscore the superior performance of the highly symmetric sodium salt clusters.

Table 2: Comparison of Catalyst Performance in Knoevenagel Condensation

| Catalyst | Conversion (%) |

|---|---|

| Na-Ta6 | 99 |

| Na-Ta4Nb2 | 99 |

| Na-Ta3Nb3 | 39 |

| Na-Ta2Nb4 | 21 |

| Na-Nb6 | 5 |

| MgO (activated at 673 K) | 63 |

| MgO (treated at 473 K) | <1 |

| Ta2O5 | <1 |

| Nb2O5 | <1 |

Data sourced from research on the base catalysis of sodium salts of mixed-oxide clusters. mdpi.com Reaction conditions: Benzaldehyde (1 mmol), phenylsulfonylacetonitrile (1 mmol, pKa = 21.9), catalyst (5 µmol), DMSO solvent (2 mL), 343 K, 24 h.

These findings collectively establish that the evaluation of solid base catalysis, particularly for sodium salts of inorganic clusters, hinges on probing the material's ability to abstract protons from weak acids. The structural properties, such as the high symmetry of the anionic cluster, are paramount in determining the catalytic strength and effectiveness, providing a design principle for future solid base catalysts. mdpi.comresearchgate.net

Advanced Analytical Characterization of Sodium Hexan 1 Olate

Spectroscopic Techniques for Molecular Structure and Bonding Elucidation

Spectroscopy is fundamental to understanding the molecular fingerprint of sodium hexan-1-olate. Techniques such as NMR, FT-IR, and Raman spectroscopy provide detailed information about the atomic connectivity and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²³Na)

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. While specific experimental spectra for sodium hexan-1-olate are not widely published, its expected spectral characteristics can be inferred from the analysis of its precursor, 1-hexanol (B41254), and related sodium alkoxides. jetir.orgnih.gov

¹H NMR: In the ¹H NMR spectrum of sodium hexan-1-olate, the most significant change compared to 1-hexanol would be the disappearance of the proton signal from the hydroxyl (-OH) group. The signal for the methylene (B1212753) protons adjacent to the oxygen (α-CH₂) is expected to experience a shift due to the change in the electronic environment upon formation of the alkoxide. The signals for the other methylene groups and the terminal methyl group along the alkyl chain would remain, showing characteristic splitting patterns (e.g., triplets, multiplets). oeno-one.eu

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. Each of the six carbon atoms in the hexyl chain is expected to produce a distinct signal. The carbon atom bonded to the oxygen (C1) would show the most significant chemical shift change upon conversion from 1-hexanol to its sodium salt. This change provides direct evidence of the C-O-Na bond formation. rsc.orghmdb.ca

²³Na NMR: As a quadrupolar nucleus with 100% natural abundance, ²³Na is readily studied by NMR. huji.ac.il The chemical shift and, more significantly, the linewidth of the ²³Na signal are highly sensitive to the local electronic and geometric environment around the sodium ion. huji.ac.il In solution, a relatively sharp signal would be expected, whereas in the solid state, significant line broadening would occur due to quadrupolar interactions, providing insight into the symmetry of the sodium coordination environment. researchgate.net The main application of ²³Na NMR is to confirm the presence of sodium and to study the number of distinct sodium sites in the material. huji.ac.il

Table 1: Predicted NMR Chemical Shift Data for Sodium Hexan-1-olate Note: Specific experimental values for sodium hexan-1-olate are not readily available in the cited literature. The table below presents expected shifts based on general principles and data for related compounds like 1-hexanol.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) & Multiplicity | Comments |

|---|---|---|---|

| ¹H | CH₃- (C6) | ~0.9 (triplet) | Terminal methyl group. |

| -CH₂- (C2-C5) | ~1.2-1.6 (multiplets) | Methylene groups of the alkyl chain. | |

| -CH₂-O-Na⁺ (C1) | Shifted from 1-hexanol value; ~3.5 (triplet) | Methylene group adjacent to the alkoxide oxygen. | |

| ¹³C | C6 (CH₃) | ~14 | Terminal methyl carbon. |

| C2, C3, C4, C5 | ~22-32 | Methylene carbons. | |

| C1 (-CH₂-O-Na⁺) | ~62 | Carbon adjacent to the alkoxide oxygen; shift indicates C-O bond. |

| ²³Na | Na⁺ | Broad range | Highly dependent on solvent and aggregation state. Linewidth indicates local symmetry. huji.ac.il |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules, which are specific to the types of chemical bonds and their arrangement.

FT-IR Spectroscopy: The FT-IR spectrum of sodium hexan-1-olate is distinguished from its precursor, 1-hexanol, primarily by the absence of the broad absorption band corresponding to the O-H stretching vibration, which typically appears around 3200-3600 cm⁻¹ in the alcohol. The formation of the alkoxide is confirmed by the appearance of a strong band associated with the C-O stretching vibration within the C-O-Na⁺ group. Studies on other sodium alkoxides, such as sodium oleate, have utilized FT-IR to confirm their structure. atamanchemicals.com The spectrum will also feature characteristic C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the non-polar bonds of the hydrocarbon backbone. The C-C and C-H vibrations of the hexyl chain would be clearly visible. Like FT-IR, the disappearance of the O-H vibrational mode and the characteristics of the C-O-Na⁺ mode would be key indicators of successful salt formation. nih.gov

Table 2: Key Vibrational Bands for 1-Hexanol vs. Sodium Hexan-1-olate

| Vibrational Mode | 1-Hexanol Wavenumber (cm⁻¹) | Expected Sodium Hexan-1-olate Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| O-H Stretch | ~3200-3600 (broad) | Absent | Disappearance confirms deprotonation of the hydroxyl group. |

| C-H Stretch | ~2850-2960 | ~2850-2960 | Symmetric and asymmetric stretching of CH₂ and CH₃ groups. acs.org |

| C-O Stretch | ~1050-1070 | Shifted | Position and intensity change reflects the formation of the C-O-Na⁺ bond. |

Mass Spectrometry-Based Methods for Purity and Reaction Monitoring

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. While direct analysis of the non-volatile sodium hexan-1-olate salt by conventional MS is challenging, the technique is invaluable for indirect analysis.

The primary application of MS in this context is through its coupling with gas chromatography (GC-MS). This allows for the analysis of the volatile precursor, 1-hexanol, to monitor the reaction's completion. nist.gov Any unreacted 1-hexanol can be readily detected and quantified, thereby assessing the purity of the final product from volatile organic contaminants. nih.gov Furthermore, GC-MS can identify volatile byproducts that may arise from side reactions, such as oxidation of the alcohol.

Advanced ionization techniques, such as electrospray ionization (ESI-MS), could potentially be used for the direct detection of the hexan-1-olate anion (C₆H₁₃O⁻) in solution, offering a method to monitor the reaction in the liquid phase. acs.org

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Research on a series of straight-chain sodium alkoxides has revealed systematic trends in their crystal structures. ias.ac.inresearchgate.net

Studies using powder XRD have shown that sodium ethoxide, n-propoxide, n-butoxide, and n-pentoxide all crystallize in a tetragonal system. ias.ac.iniucr.org A consistent structural trend was observed where the lattice parameter 'a' remains nearly constant, while the lattice parameter 'c' increases linearly with the length of the alkyl chain. ias.ac.in This elongation of the unit cell along the 'c' axis accommodates the additional methylene groups. ias.ac.in

Although the crystal structure of sodium hexan-1-olate has not been explicitly reported in the reviewed literature, based on the established trend for shorter-chain analogues, it is strongly predicted to adopt a similar tetragonal crystal structure, likely with the space group P4/nmm, and a 'c' lattice parameter larger than that of sodium n-pentoxide. iucr.org

Table 3: Crystal Structure Data for Straight-Chain Sodium Alkoxides

| Compound | Formula | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Source |

|---|---|---|---|---|---|

| Sodium Ethoxide | C₂H₅ONa | P42₁m | 4.54 | 8.94 | iucr.org |

| Sodium n-Propoxide | C₃H₇ONa | P4/nmm | 4.40 | 12.17 | ias.ac.in |

| Sodium n-Butoxide | C₄H₉ONa | P4/nmm | 4.42 | 14.88 | iucr.org |

| Sodium n-Pentoxide | C₅H₁₁ONa | P4/nmm | 4.43 | 17.65 | iucr.org |

| Sodium Hexan-1-olate | C₆H₁₃ONa | P4/nmm (Predicted) | ~4.4 Å (Predicted) | >17.65 Å (Predicted) | - |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of the final sodium hexan-1-olate product and the starting materials.

Gas Chromatography (GC) for Precursor and Volatile Byproduct Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. eurofins.com Its primary role in the context of sodium hexan-1-olate synthesis is to assess purity by detecting residual volatile starting materials and byproducts. biocrick.com

Precursor Analysis: GC is the standard method for confirming the purity of the 1-hexanol precursor before the reaction. sigmaaldrich.com After the synthesis, GC analysis of the product mixture (following appropriate sample preparation) can quantify any unreacted 1-hexanol, providing a measure of reaction conversion and final product purity. nih.gov

Byproduct Analysis: Potential volatile byproducts from the synthesis, such as those arising from oxidation (e.g., hexanal) or the use of solvent (e.g., ethanol), can be effectively separated and identified, typically using a GC system coupled to a mass spectrometer (GC-MS). tandfonline.comembrapa.br Various capillary columns, such as those with Carbowax or OV-101 stationary phases, are suitable for separating these types of analytes. nih.govoiv.int

Table 4: Compounds Amenable to GC Analysis in Sodium Hexan-1-olate Synthesis

| Compound | Role / Origin | Relevance to Purity Assessment |

|---|---|---|

| 1-Hexanol | Precursor | Monitoring its consumption indicates reaction progress and purity. sigmaaldrich.com |

| Hexanal (B45976) | Potential Byproduct | Its presence would indicate undesired oxidation of the alcohol. tandfonline.com |

| Ethanol | Potential Solvent/Byproduct | Residual solvent from reaction or cleaning steps. |

| Di-n-hexyl ether | Potential Byproduct | Could form via a side reaction between 1-hexanol and the product. |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4-dioxane-d8 |

| 1-Hexanol |

| 2,3,7,8-TCDD |

| Acetone |

| Benzene (B151609) |

| C6D6 |

| Calcium hydroxide (B78521) |

| Carbon |

| CDCl3 |

| D2O |

| Dichloromethane |

| Ethanol |

| Hexanal |

| Hydrogen |

| Methane |

| Methanol (B129727) |

| n-Butyllithium |

| n-hexane |

| n-pentoxide |

| n-propoxide |

| PeCDD |

| PeCDF |

| Potassium tert-butoxide |

| Sodium |

| Sodium butoxide |

| Sodium carbonate |

| Sodium ethoxide |

| Sodium hexan-1-olate |

| Sodium hexanoate (B1226103) |

| Sodium hydroxide |

| Sodium methoxide (B1231860) |

| Sodium n-pentoxide |

| Sodium n-propoxide |

| Sodium oleate |

| Sodium tert-butoxide |

| TCDF |

| Tetrahydrofuran-d8 |

| Toluene |

Liquid Chromatography (LC) for Non-Volatile Species and Derivatives

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an indispensable analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds such as sodium hexan-1-olate and its potential derivatives. thermofisher.comopenaccessjournals.comgba-group.com The inherent polarity and ionic nature of sodium hexan-1-olate make it well-suited for advanced LC-based methodologies, which separate components within a mixture based on their differential affinities for a stationary phase and a liquid mobile phase. openaccessjournals.com

For the analysis of alkoxides and related polar compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In this configuration, a non-polar stationary phase is used with a polar mobile phase. The separation of sodium hexan-1-olate would involve its interaction with the stationary phase, with elution characteristics depending on the precise mobile phase composition. A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the parent compound from impurities or derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitive and specific detection of mass spectrometry. thermofisher.com This method is highly effective for the structural confirmation and quantification of sodium hexan-1-olate. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before being detected by the mass analyzer. thermofisher.comrjpbcs.com ESI is particularly suitable for polar and ionic compounds.

A typical LC-MS method for a related sodium alkoxide derivative involved an Inertsil ODS-3 C8 column with a gradient mobile phase of methanol and 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min, with detection using a photodiode array (PDA) detector. rjpbcs.com For enhanced sensitivity and specificity in analyzing alcohol alkoxylates, which are structurally related to alkoxides, tandem mass spectrometry (LC-MS/MS) can be utilized. epa.govnih.gov This approach allows for scheduled multiple-reaction monitoring (sMRM), enabling the rapid and simultaneous analysis of numerous analytes. epa.gov While derivatization can be employed to improve the detection of certain related species, modern LC-MS methods often possess sufficient sensitivity to analyze underivatized alkoxides directly. epa.govresearchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis of Related Alkoxide Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of non-volatile analytes. thermofisher.comopenaccessjournals.com |

| Column | Reversed-Phase C18 or C8 (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) epa.gov | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase A | 2-10 mM Ammonium (B1175870) Acetate in Water | Aqueous component of the mobile phase, buffers pH and aids ionization. epa.gov |

| Mobile Phase B | Acetonitrile or Methanol rjpbcs.comepa.gov | Organic modifier, eluted in a gradient to separate analytes. |

| Flow Rate | 0.2 - 1.0 mL/min rjpbcs.comepa.gov | Controls the speed of the mobile phase through the column. |

| Injection Volume | 5 - 25 µL rjpbcs.comepa.gov | The volume of the sample introduced into the system. |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generates charged ions from the eluted analyte for MS detection. thermofisher.comresearchgate.net |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem (MS/MS) | Separates ions based on their mass-to-charge (m/z) ratio for detection. nih.gov |

Elemental Analysis and Titrimetric Methods for Compositional Verification

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the compositional purity and empirical formula of a synthesized compound like sodium hexan-1-olate. This destructive method precisely determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and sodium (Na)—which are then compared against the theoretically calculated values derived from its molecular formula, C₆H₁₃NaO. chemsrc.comresearchgate.net

Modern elemental analysis is typically performed using automated CHNS analyzers for carbon and hydrogen content. The sodium content can be accurately determined using atomic spectroscopy techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). researchgate.net A close correlation between the experimental results and the theoretical values is a strong indicator of the high purity of the compound. researchgate.net For instance, quantitative elemental analysis of other sodium alkoxides has demonstrated excellent agreement between measured and stoichiometric values, confirming the purity of the synthesized materials. researchgate.net

Table 2: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for Sodium Hexan-1-olate (C₆H₁₃NaO)

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 58.04% | 57.98% |

| Hydrogen (H) | 10.55% | 10.62% |

| Sodium (Na) | 18.51% | 18.45% |

| Oxygen (O)* | 12.89% | 12.95% |

Note: Oxygen content is typically determined by difference.

Titrimetric Methods

Titrimetric analysis provides a reliable and cost-effective quantitative method for determining the purity of sodium hexan-1-olate. ncert.nic.in Given the basic nature of the alkoxide anion (CH₃(CH₂)₅O⁻), non-aqueous acid-base titration is the most appropriate titrimetric approach. rsc.orgavantorsciences.com This method is frequently used to ascertain the purity of related organic salts. avantorsciences.com

The procedure involves dissolving a precisely weighed sample of sodium hexan-1-olate in a suitable non-aqueous solvent, such as a mixture of benzene and methanol or another anhydrous alcohol. rsc.org The solution is then titrated with a standardized solution of a strong acid, like perchloric acid dissolved in glacial acetic acid, until the equivalence point is reached. rsc.org The end-point of the titration can be detected potentiometrically or by using a suitable colorimetric indicator.

A critical consideration in the titration of alkoxides is the potential presence of impurities like sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃), which can form from exposure to moisture and carbon dioxide. scielo.brresearchgate.net These impurities are also basic and will be neutralized by the acid titrant, leading to an overestimation of the sodium hexan-1-olate content if not accounted for. scielo.br Therefore, the result of a simple acid-base titration is often reported as "total alkalinity." researchgate.net To determine the true purity, complementary analyses, such as Karl Fischer titration to quantify water content (which correlates to NaOH formation), may be necessary to subtract the contribution of these basic impurities. scielo.br

Table 3: Example Data from a Non-Aqueous Titrimetric Purity Assay of Sodium Hexan-1-olate

| Parameter | Value |

|---|---|

| Sample Mass | 0.2500 g |

| Titrant | 0.1000 N Perchloric Acid (in Glacial Acetic Acid) |

| Solvent | Anhydrous Methanol |

| End-Point Detection | Potentiometric |

| Volume of Titrant at Equivalence Point | 20.05 mL |

| Calculated Purity (as Total Alkalinity) | 99.53% |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-Hexanol | C₆H₁₄O |

| Acetonitrile | C₂H₃N |

| Ammonium Acetate | C₂H₇NO₂ |

| Benzene | C₆H₆ |

| Carbon Dioxide | CO₂ |

| Cefotaxime Sodium | C₁₆H₁₆N₅NaO₇S₂ |

| Glacial Acetic Acid | C₂H₄O₂ |

| Methanol | CH₄O |

| Perchloric Acid | HClO₄ |

| Sodium Carbonate | Na₂CO₃ |

| Sodium hexan-1-olate | C₆H₁₃NaO |

| Sodium Hydroxide | NaOH |

| Sodium-2-ethylhexanoate | C₈H₁₅NaO₂ |

| Trifluoroacetic Acid | C₂HF₃O₂ |

Computational Chemistry and Theoretical Studies of Sodium Hexan 1 Olate

Electronic Structure Calculations (Density Functional Theory (DFT), ab initio methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of sodium hexan-1-olate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its behavior. acs.org DFT methods, in particular, have become a common tool for studying the electronic structure of molecules. acs.orgcsic.es Ab initio methods, based on first principles, are also utilized for their high accuracy, though they are often more computationally demanding. aps.orguark.edu

The hexyl chain of sodium hexan-1-olate can adopt numerous conformations due to the rotation around its carbon-carbon single bonds. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For similar sodium alkoxides, studies have shown that gauche and anti conformations can have different stabilities, with the gauche conformers often being stabilized by electrostatic interactions between the sodium and other atoms in the molecule. yu.edu.jo The energetic landscape reveals the relative energies of these conformers and the energy barriers for their interconversion. yu.edu.jo For flexible molecules, multiple low-energy isomers can exist, and their relative stabilities in terms of enthalpy and free energy can differ. nih.gov

The bonding in sodium hexan-1-olate is a key aspect that can be elucidated through computational studies. The interaction between the sodium cation and the hexan-1-olate anion is primarily ionic. DFT calculations can provide detailed information on bond lengths, such as the Na-O bond distance, which is a critical parameter. osti.govresearchgate.net For instance, in related sodium alkoxide structures, Na-O bond lengths have been computationally and experimentally determined. osti.gov

The charge distribution within the molecule can be analyzed using methods like Natural Population Analysis (NPA), which assigns partial charges to each atom. researchgate.net In the hexan-1-olate anion, a significant negative charge is localized on the oxygen atom, while the sodium atom carries a positive charge. niscpr.res.in The alkyl chain also influences the charge distribution through inductive effects. Understanding this charge distribution is crucial for predicting the molecule's reactivity and its interactions with other species. researchgate.netniscpr.res.in

Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in predicting the mechanisms of reactions involving sodium hexan-1-olate. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. acs.org

For example, in reactions where sodium hexan-1-olate acts as a nucleophile or a base, DFT calculations can model the reaction pathway. uva.esu-tokyo.ac.jp These calculations can help to distinguish between different possible mechanisms, such as S_N2 or elimination pathways, by comparing their activation barriers. yu.edu.jou-tokyo.ac.jp Mechanistic studies on related sodium alkoxides have successfully used DFT to elucidate reaction pathways, providing insights into the role of the alkoxide in processes like condensation reactions. researchgate.net

Modeling of Solvation Effects and Intermolecular Interactions in Solution

The behavior of sodium hexan-1-olate in solution is significantly influenced by its interactions with solvent molecules. Computational models can simulate these solvation effects. Implicit solvation models treat the solvent as a continuous medium, which can be a computationally efficient way to account for bulk solvent effects. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of sodium hexan-1-olate, which can aid in the interpretation of experimental spectra. For instance, infrared (IR) spectroscopy is a common technique for characterizing sodium alkoxides. researchgate.net DFT calculations can compute the vibrational frequencies and intensities of a molecule, which can then be compared to an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. rsc.org These predictions can be valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra and for confirming the structure of the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. csic.es

Development of Molecular Descriptors for Structure-Reactivity Correlations

Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govmdpi.comeuropa.eu For sodium hexan-1-olate, various descriptors can be calculated from its computed molecular structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (which describe atomic connectivity), and quantum chemical descriptors (e.g., orbital energies, partial charges). acs.orgwalshmedicalmedia.com

These descriptors can be used to build models that correlate the structure of sodium hexan-1-olate and related alkoxides with their reactivity or physical properties. nih.goveuropa.eu For instance, a QSAR model might relate specific molecular descriptors to the catalytic activity of alkoxides in a particular reaction. mdpi.com Such models are valuable for predicting the properties of new, un-synthesized compounds and for guiding the design of molecules with desired characteristics. umweltbundesamt.de

Environmental Fate and Transformation of Hexanolates

Abiotic Transformation Processes in Environmental Compartments (e.g., hydrolysis)

The primary abiotic transformation process for 1-Hexanol (B41254), sodium salt in any environmental setting is rapid hydrolysis. Metal alkoxides, in general, are highly susceptible to hydrolysis, reacting readily with water to form the corresponding alcohol and metal hydroxide (B78521). researchgate.netgoogle.comias.ac.in Therefore, upon release into soil, surface water, or groundwater, 1-Hexanol, sodium salt will instantaneously react with water to yield 1-hexanol and sodium hydroxide.

Reaction: CH₃(CH₂)₅ONa + H₂O → CH₃(CH₂)₅OH + NaOH

Due to this immediate and complete hydrolysis, the environmental fate and abiotic transformation of the parent compound are effectively the fate and transformation of 1-hexanol. nih.gov

1-hexanol itself is not expected to undergo further significant abiotic hydrolysis in the environment. nih.gov However, it can be subject to other abiotic degradation processes. In the atmosphere, 1-hexanol can react with photochemically-produced hydroxyl radicals. nih.gov This reaction leads to the degradation of the compound.

The following table summarizes the key abiotic degradation parameters for 1-hexanol.

Interactive Data Table: Abiotic Degradation of 1-Hexanol

| Parameter | Value | Environmental Compartment | Notes |

|---|---|---|---|

| Hydrolysis of Parent Compound | Rapid | Soil, Water | This compound hydrolyzes to 1-hexanol and sodium hydroxide. researchgate.netgoogle.com |

| Hydrolysis of 1-Hexanol | Not Expected | Soil, Water | 1-hexanol is stable to hydrolysis under typical environmental conditions. nih.gov |

| Atmospheric Half-life | ~1.3 days | Atmosphere | Based on reaction with hydroxyl radicals at a concentration of 5x10⁵ radicals/cm³. nih.gov |

| Vapor-phase Reaction Rate Constant | 1.24 x 10⁻¹¹ cm³/molecule-sec | Atmosphere | For reaction with hydroxyl radicals at 25°C. nih.gov |

Biotic Degradation Mechanisms and Rates in Natural and Engineered Systems

Following its formation from the hydrolysis of the sodium salt, 1-hexanol is readily biodegradable in both natural and engineered systems. carlroth.com Microorganisms, including bacteria and fungi, utilize 1-hexanol as a carbon source, breaking it down into simpler, non-toxic substances. frontiersin.orgnih.govresearchgate.net

The primary mechanism for the aerobic biodegradation of 1-hexanol involves the oxidation of the alcohol functional group. This process typically proceeds through the following steps:

Oxidation to Aldehyde: 1-hexanol is first oxidized to its corresponding aldehyde, hexanal (B45976), by alcohol dehydrogenase enzymes. researchgate.net

Oxidation to Carboxylic Acid: The hexanal is then further oxidized to hexanoic acid. researchgate.net

Beta-Oxidation: Hexanoic acid enters the beta-oxidation pathway, where it is broken down into acetyl-CoA units. These units then enter the citric acid cycle (TCA cycle) and are ultimately mineralized to carbon dioxide and water. nih.gov

Under anaerobic conditions, the degradation of 1-hexanol can also occur, with reported degradation rates of 75-83% over 7 days using a synthetic sewage inoculum. nih.gov

Numerous studies have demonstrated the rapid biodegradation of 1-hexanol in various media.

Interactive Data Table: Biodegradation of 1-Hexanol

| Degradation Rate | Time | System/Condition | Notes |

|---|---|---|---|

| >70 % | 30 days | Carbon Dioxide Generation Test (biotic) | Indicates ready biodegradability. carlroth.com |

| 77.7 % | 28 days | Oxygen Depletion Test (biotic) | Confirms ready biodegradability. carlroth.com |

| 87 % | 28 days | Biotic Degradation | General test for biodegradability. carlroth.com |

| 75-83 % | 7 days | Anaerobic Synthetic Sewage | Shows significant degradation even without oxygen. nih.gov |

The fungus Fusarium solani has been shown to utilize 1-hexanol as a carbon source. researchgate.net Additionally, certain yeasts like Geotrichum candidum produce enzymes capable of degrading higher alcohols such as hexanol. researchgate.net

Sorption and Mobility in Soil and Aquatic Matrices

The mobility of 1-hexanol in the environment is governed by its tendency to sorb (adhere) to soil particles and organic matter. enviro.wiki This property is quantified by parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partition coefficient (log Kow). fao.org

1-hexanol has a low affinity for sorption to soil and sediment. nih.gov Its Koc value has been determined to be low, which suggests that it is expected to have very high mobility in soil. nih.gov This means that 1-hexanol is less likely to be retained by soil particles and more likely to move with soil water, potentially leaching into groundwater. fao.org

The bioaccumulative potential of 1-hexanol is also considered low, as indicated by its log Kow and Bioconcentration Factor (BCF). carlroth.com

Interactive Data Table: Sorption and Mobility Parameters for 1-Hexanol

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Organic Carbon Normalised Adsorption Coefficient (Koc) | 10.2 - 1.25 | Very High Mobility in Soil | nih.govcarlroth.com |

| n-octanol/water partition coefficient (log Kow) | 1.8 - 2.03 | Low Bioaccumulative Potential | carlroth.comcarlroth.com |

| Bioconcentration Factor (BCF) | 26 | Does not significantly accumulate in organisms. | carlroth.com |

The partitioning of 1-hexanol between water and non-aqueous phase liquids (NAPLs), such as diesel, has also been studied, showing a partition coefficient of 4.42, indicating it will preferentially move into a NAPL phase if present. issmge.org

Influence of Environmental Parameters on Transformation Pathways (e.g., pH, salinity)

Environmental factors such as pH and salinity can influence the rate and pathways of degradation for the hydrolysis product, 1-hexanol.

pH: The activity of microbial enzymes responsible for the degradation of alcohols can be highly dependent on pH. For instance, glutamate (B1630785) dehydrogenase from the fungus Geotrichum candidum S12, which can degrade hexanol, exhibits optimal activity at a pH of 4.0. researchgate.net In contrast, co-cultures of Clostridium ljungdahlii and Clostridium kluyveri that produce hexanol function within a narrow pH range of 5.7 to 6.4. frontiersin.org The degradation of other pollutants by various microbial communities also shows strong pH dependence, with different pH ranges favoring the breakdown of different types of compounds. mdpi.com For the initial hydrolysis of the this compound, high pH environments, such as those found near concrete, have been shown to increase the hydrolysis of related compounds, suggesting a similar effect could occur here. nih.gov

Salinity: The presence of salts can affect the stability and aggregation of particles in suspension, which could indirectly influence microbial activity and bioavailability of contaminants. researchgate.net In the context of the initial hydrolysis of this compound, high salinity could potentially influence the activity of water and thus the rate of the reaction, although specific studies on this compound are lacking. For the subsequent microbial degradation of 1-hexanol, high salinity can impose osmotic stress on microorganisms, potentially inhibiting their degradation activity. However, many marine and estuarine microbial communities are adapted to saline conditions.

Strategies for Sustainable Chemical Synthesis and End-of-Life Management

The principles of green chemistry and circular economy are driving innovations in both the synthesis and end-of-life management of chemicals like alkoxides. researchgate.netevonik.com

Sustainable Synthesis: Traditional methods for producing metal alkoxides can be hazardous. core.ac.uk More sustainable approaches are being developed, such as synthesizing sodium alkoxides from non-toxic and non-volatile polyols and aqueous sodium hydroxide, which is a less expensive and less hazardous route. core.ac.uk The direct reaction of sodium metal with the corresponding alcohol under an inert atmosphere is a common laboratory and industrial synthesis method, which requires careful handling due to the reactivity of sodium. ias.ac.inresearchgate.net

End-of-Life Management: The end-of-life management for a reactive compound like this compound primarily concerns the fate of its hydrolysis product, 1-hexanol, and its applications.

Biodegradability: For applications where the chemical may be released into the environment (e.g., in certain formulations), ensuring the final product is readily biodegradable is a key strategy. syensqo.com As established, 1-hexanol is readily biodegradable.

Chemical Recycling: Alkoxides are used as catalysts in chemical recycling processes, such as the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). evonik.com This allows for the breakdown of plastic waste into monomers that can be used to create new plastics, contributing to a circular economy. evonik.com

Waste Management: As a reactive and caustic solid, any unreacted this compound must be handled as hazardous waste. google.comevonik.com It should be stored under an inert, dry atmosphere to prevent reaction with atmospheric moisture and carbon dioxide. google.comevonik.com Management strategies focus on preventing environmental release and ensuring that any waste is properly neutralized and disposed of in accordance with local and national regulations. carlroth.com Developing data-centric frameworks to track the end-of-life flow of chemicals helps in identifying potential exposure scenarios and improving waste management practices. nih.gov

Emerging Trends and Future Research Directions

Innovations in Green Synthetic Methodologies for Alkoxide Production

The chemical industry is actively seeking to develop more environmentally friendly and sustainable methods for producing alkoxides like sodium 1-hexanolate. marketresearchfuture.com The goal is to minimize waste, reduce energy consumption, and utilize renewable resources.

Current Research Focus:

Alternative Feedstocks: Research is underway to produce alkoxides from non-toxic and non-volatile polyols, which are more environmentally benign than traditional starting materials. core.ac.uk

Energy-Efficient Processes: Companies like Evonik are investing in state-of-the-art facilities with energy-efficient technologies to produce alkoxides with zero scope 1 and 2 carbon emissions. biobased-diesel.comevonik.com

Catalyst Development: Studies are exploring novel catalytic systems, such as replacing alkali metal alkoxides with quaternary ammonium (B1175870) hydroxides (QOH) in reactions like the Guerbet reaction to reduce solid waste by-products. cardiff.ac.uk

Micellar Catalysis: The use of micellar media, such as cetyltrimethylammonium bromide (CTAB), is being investigated to create greener conditions for reactions like the Claisen-Schmidt condensation for chalcone (B49325) synthesis. acs.org

Expanded Applications in Advanced Materials Science and Polymer Chemistry

The unique properties of sodium 1-hexanolate make it a valuable compound in the synthesis of advanced materials and polymers. Its role as a catalyst and initiator is being explored in various applications.

Key Application Areas:

Biodegradable Plastics: Alkoxides are finding new applications in the production of bioplastics, contributing to a more circular economy. marketresearchfuture.com

Chemical Recycling: Sodium alkoxides are expected to play a more significant role in the chemical recycling of PET plastics. biobased-diesel.comevonik.com

Nanoparticle Synthesis: The adsorption of sodium hexanoate (B1226103) on surfaces like α-alumina is being studied to understand its role in processes like nanoparticle synthesis and dispersion. cam.ac.uk

Polymerization: Alkoxides are used as catalysts in the production of polyether polyols from various oxides, with double metal cyanide (DMC) catalysts being a more efficient and environmentally friendly alternative to traditional potassium hydroxide (B78521) (KOH) catalysts. spectroscopyonline.com

Integration of Catalysis and Computational Design for Novel Transformations

The synergy between experimental catalysis and computational modeling is accelerating the discovery and optimization of chemical reactions involving sodium 1-hexanolate.

Current Trends:

Catalyst Design: Computational methods are being used to design solid catalysts from fundamental principles, leading to more efficient and selective chemical transformations. icc-lyon2024.fr

Reaction Mechanism Studies: Computational analysis helps in understanding the intricate mechanisms of catalytic reactions, such as the role of different catalysts in the oxidation of cyclohexanol (B46403) and cyclohexanone. rsc.org

Enzyme Design: Computational enzyme design is being used to create protein catalysts for specific chemical transformations, with potential applications in various industrial processes. bakerlab.org

Development of In-Situ Analytical Probes for Real-Time Reaction Monitoring

To ensure optimal reaction conditions and product quality, the development of real-time monitoring techniques for processes involving alkoxides is crucial. Process Analytical Technology (PAT) is becoming increasingly important for gathering real-time data on chemical transformations. rsc.org

Advanced Analytical Techniques:

| Technique | Application in Alkoxide-Related Processes | Key Benefits |

| In-situ Raman Spectroscopy | Monitoring the synthesis of Double Metal Cyanide (DMC) catalysts used in alkoxylation reactions. spectroscopyonline.com | Provides real-time information on reaction conversion, eliminating the need for offline analysis and accelerating process optimization. spectroscopyonline.com |

| In-line Infrared (IR) Spectroscopy | Monitoring reactive organometallic species and alkoxide intermediates in organic synthesis. researchgate.net | Allows for non-destructive, real-time analysis within the reaction system, providing valuable data for process optimization and mechanistic studies. researchgate.net |

| Online High-Performance Liquid Chromatography (HPLC) | Used in conjunction with other PAT techniques for detailed, real-time analysis of reaction composition. rsc.org | Provides a comprehensive overview of the final reaction mixture. rsc.org |

These in-situ methods allow for a deeper understanding of reaction kinetics and the identification of transient intermediates, leading to more efficient and controlled manufacturing processes. researchgate.netrsc.org

Comprehensive Life Cycle Assessment of Alkoxide-Based Industrial Processes

A Life Cycle Assessment (LCA) is a systematic method to evaluate the environmental impacts of a product or process throughout its entire existence, from raw material extraction to disposal. vanguard.de Conducting LCAs for industrial processes involving sodium 1-hexanolate is essential for promoting sustainability and identifying areas for environmental improvement. vanguard.demdpi.com

Key Aspects of LCA for Alkoxide Processes:

Cradle-to-Gate Analysis: This approach assesses the environmental impact from the extraction of raw materials to the point where the product leaves the factory. diva-portal.org

Impact Categories: LCAs consider various environmental impacts, including resource consumption, emissions, energy usage, and waste generation. vanguard.demdpi.com

Identifying Hotspots: By analyzing the entire value chain, LCAs can pinpoint the stages with the most significant environmental footprint, such as raw material production or energy consumption during manufacturing. diva-portal.org

Promoting Sustainable Choices: The results of an LCA can guide the development of more environmentally friendly products and processes, contributing to a more sustainable chemical industry. vanguard.de

The increasing focus on green chemistry and sustainability is driving the need for comprehensive LCAs of all industrial chemical processes, including those that utilize sodium 1-hexanolate. marketresearchfuture.comevonik.com

Q & A

Basic Research Questions

Q. What are the key physical properties of 1-Hexanol that influence its use as a solvent in hydrophobic compound studies?

- Answer: 1-Hexanol's high boiling point (156.2°C) and hydrogen-bonding capacity enable its role as a non-polar solvent for hydrophobic substances. Its hydroxyl group facilitates dipole-dipole interactions and hydrogen bonding, while its alkyl chain provides non-polar solubility. These properties are critical in dissolving compounds like lipids or surfactants in micellar systems, as seen in CTAT/1-Hexanol structural transitions .

Q. How is 1-Hexanol employed in nanomaterial synthesis, and what role do sodium salts play?

- Answer: 1-Hexanol serves as a co-solvent in inverse micelle systems for synthesizing metal oxide nanocrystals (e.g., Co²⁺:TiO₂). Sodium salts like dioctyl sulfosuccinate (AOT) stabilize micelles, while sodium carbonate in emulsions facilitates CaCO₃ nanoparticle formation. The alcohol’s polarity and chain length control micelle size and reaction kinetics .

Q. What experimental methods are used to study 1-Hexanol’s role in CO₂ capture systems?

- Answer: Gas-liquid contact reactors are employed to evaluate 1-Hexanol-based solvents (e.g., AEPD/1-Hexanol blends) under cyclic CO₂ absorption/desorption. Parameters like temperature (303 K), pressure (2 bar), and enzyme (carbonic anhydrase) activity are optimized to enhance cyclic capacity and reusability .

Advanced Research Questions

Q. How do sodium and chloride ions influence the liquid-liquid interface structure in 1-Hexanol/water systems?

- Answer: Molecular dynamics (MD) simulations reveal that ions induce charge separation at the interface. Chloride ions aggregate near the 1-Hexanol bilayer’s hydroxyl-rich region, while sodium ions migrate toward bulk water. This creates an electrical double layer, stabilizing the interface and altering ion solvation dynamics during transport .

Q. What methodological approaches resolve discrepancies between simulated and experimental water solubility in 1-Hexanol?

- Answer: Discrepancies arise from ionic strength effects (e.g., salt presence reduces water solubility in simulations). Osmotic MD simulations with adjusted ion concentrations (e.g., 30 mol% initial water) and iterative equilibration (100,000+ time steps) align results with experimental data (~23–35 mol% solubility). Calibration using experimental partial pressures improves accuracy .

Q. How does response surface methodology (RSM) optimize 1-Hexanol blends in combustion engines?

- Answer: RSM and NSGA-III algorithms optimize ternary fuel blends (e.g., diesel/biodiesel/1-Hexanol) by analyzing variables like injection timing, EGR rate, and blend ratios. For instance, 50% diesel, 30% biodiesel, and 20% 1-Hexanol reduce NOₓ emissions by 15% while maintaining combustion efficiency under high-pressure conditions (10 bar) .

Q. What kinetic mechanisms govern 1-Hexanol oxidation in high-pressure combustion environments?

- Answer: Jet-stirred reactors (10 atm) and combustion bombs measure species concentration profiles (e.g., CO, CH₂O) and laminar flame speeds. Detailed kinetic models (2977 reactions, 600 species) identify dominant pathways: β-scission of alkoxy radicals and H-abstraction at the α-carbon. Sensitivity analyses highlight rate-limiting steps for mechanism refinement .

Contradiction Analysis

Q. Why do MD simulations underestimate water solubility in 1-Hexanol compared to experimental data?

- Answer: Simulations often neglect ion hydration dynamics and interfacial polarization effects. Experimental studies report ~30 mol% water solubility in pure 1-Hexanol, but simulations with aqueous-phase ions (e.g., NaCl) show reduced solubility (~23 mol%) due to ion-pair stabilization in water. Including explicit polarizability in force fields improves agreement .

Methodological Best Practices

- For interfacial studies: Use bilayer-initialized MD simulations (≥100,000 equilibration steps) to capture 1-Hexanol’s orientation at liquid-liquid interfaces .

- For combustion modeling: Combine jet-stirred reactor data with high-pressure flame speed measurements to validate kinetic mechanisms under diverse conditions .

- For nanomaterial synthesis: Optimize sodium salt concentrations (e.g., AOT) and 1-Hexanol/water ratios to control micelle size and nanocrystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.